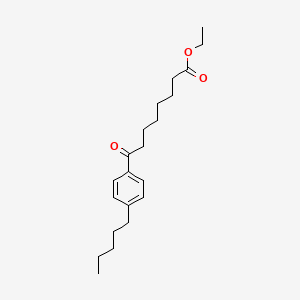

ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-5-8-11-18-14-16-19(17-15-18)20(22)12-9-6-7-10-13-21(23)24-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRQKWCBLXQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645772 | |

| Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-27-2 | |

| Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Data

While extensive experimental data for ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C21H32O3 |

| Molecular Weight | 332.48 g/mol |

| Boiling Point | Approx. 450-480 °C at 760 mmHg |

| Density | Approx. 1.0 g/cm³ |

| Refractive Index | Approx. 1.5 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Signals for the ethyl ester group (triplet and quartet), aromatic protons, protons alpha to the carbonyl groups, and the aliphatic chains. |

| ¹³C NMR | Resonances for the ester and ketone carbonyl carbons, aromatic carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 8 Oxo 8 4 N Pentylphenyl Octanoate

Mechanistic Studies of Carbonyl Reactivity (Ketone and Ester Functionalities)

The carbonyl groups of the ketone and the ester are primary sites for nucleophilic attack. However, the ketone is generally more reactive than the ester towards nucleophiles. This is due to the electron-donating resonance effect of the ester's alkoxy group, which reduces the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions

The ketone's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily attack the ketone carbonyl. For instance, the reaction with ethylmagnesium bromide, followed by an acidic workup, would yield a tertiary alcohol. The initial nucleophilic attack forms a tetrahedral alkoxide intermediate, which is then protonated. udel.eduquora.commasterorganicchemistry.comyoutube.com

Another key reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide (or a source of cyanide ions like KCN with an acid). This reaction also proceeds through a tetrahedral intermediate.

Condensation Reactions: In the presence of a base or acid, the ketone can undergo aldol (B89426) condensation if it has α-hydrogens. However, for ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate, the α-hydrogens on the octanoate (B1194180) chain are more acidic and likely to be involved. A crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, in the presence of a base would lead to the formation of an α,β-unsaturated ketone.

Investigation of Ester Moiety Transformations

The ethyl ester group can undergo transformations such as hydrolysis and transesterification, which are fundamental reactions in ester chemistry.

Transesterification and Hydrolysis Mechanisms

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol in the presence of an acid or base catalyst. For example, heating the compound in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of the corresponding methyl ester. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. researchgate.netmasterorganicchemistry.comyoutube.comcabidigitallibrary.org

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is also an equilibrium process. Refluxing the ester with dilute aqueous acid (e.g., H2SO4 or HCl) will yield the carboxylic acid. libretexts.orgyoutube.comchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction produces the sodium salt of the carboxylic acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. The reaction follows second-order kinetics, and rate constants for similar esters like ethyl acetate (B1210297) have been extensively studied. satyensaha.comquora.comdatapdf.comdergipark.org.truv.esinternationaljournalssrg.org

Interactive Data Table: Hydrolysis of this compound

| Condition | Catalyst/Reagent | Key Intermediate | Final Product (after workup) | Reaction Type |

| Acidic | H3O+ (e.g., aq. H2SO4) | Protonated Carbonyl | Carboxylic Acid | Reversible |

| Basic | OH- (e.g., aq. NaOH) | Tetrahedral Alkoxide | Carboxylic Acid | Irreversible |

Exploration of Alkyl Chain Functionalization Reactions

Both the n-pentyl group on the aromatic ring and the heptanoate (B1214049) chain of the ester offer sites for functionalization, typically through free-radical mechanisms.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes undergo halogenation. The reaction with bromine is generally more selective than with chlorine. masterorganicchemistry.com For the n-pentyl chain, bromination would preferentially occur at the benzylic position (the carbon adjacent to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical. The long octanoate chain also has multiple C-H bonds that can react, with a preference for secondary over primary hydrogens. However, the selectivity is often not perfect, leading to a mixture of products. amanote.commasterorganicchemistry.com

Recent advances in C-H activation and functionalization offer more controlled methods for modifying alkyl chains, often using transition metal catalysts to direct the reaction to a specific position, although this is a more advanced and specialized area. rutgers.edunih.govdmaiti.comrsc.orguwindsor.ca

Aromatic Ring Reactivity and Directed Functionalization

The aromatic ring is substituted with two groups: an n-pentyl group and an acyl group (the ketone). These substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

n-Pentyl Group: This is an alkyl group, which is an activating group and an ortho-, para-director due to its electron-donating inductive effect.

Acyl Group: The ketone is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.orgmasterorganicchemistry.com

In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. However, in this molecule, we have an activating ortho-, para-director and a deactivating meta-director. The positions ortho to the n-pentyl group are also meta to the acyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the activating n-pentyl group.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-nitro and 3-nitro isomers (relative to the acyl group).

Directed ortho-Metalation: The ketone's oxygen can act as a directing group in ortho-lithiation reactions. Treatment with a strong base like n-butyllithium could potentially lead to the deprotonation of the aromatic proton ortho to the ketone group, forming an aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a substituent specifically at that position. researchgate.netuwindsor.ca

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Ring (relative to acyl group) | Influence of n-Pentyl Group (ortho, para-director) | Influence of Acyl Group (meta-director) | Predicted Reactivity |

| 2 | ortho | - | Activated |

| 3 | meta | meta | Deactivated (but favored by acyl) |

| 5 | meta | meta | Deactivated (but favored by acyl) |

| 6 | ortho | - | Activated |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester group, the aliphatic octanoate chain, the n-pentyl group, and the aromatic protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl ester. The long aliphatic chain of the octanoate and the n-pentyl group would exhibit a series of overlapping multiplets in the upfield region of the spectrum. The aromatic protons on the phenyl ring would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key resonances would include those for the two carbonyl carbons (one for the ester and one for the ketone), the carbons of the aromatic ring, and the various aliphatic carbons of the octanoate and pentyl chains. The chemical shifts of these carbons provide critical information about their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl ester -CH₃ | ~1.2 | Triplet |

| Ethyl ester -CH₂- | ~4.1 | Quartet |

| Octanoate chain -(CH₂)₅- | ~1.2-1.7 | Multiplet |

| Octanoate -CH₂-C=O | ~2.4 | Triplet |

| Aromatic ketone -CH₂-C=O | ~2.9 | Triplet |

| n-Pentyl chain -(CH₂)₃-CH₃ | ~0.9 | Triplet |

| n-Pentyl chain -(CH₂)₃- | ~1.3 | Multiplet |

| n-Pentyl -CH₂-Ar | ~2.6 | Triplet |

| Aromatic H (ortho to C=O) | ~7.9 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl ester -CH₃ | ~14 |

| Ethyl ester -CH₂- | ~60 |

| Octanoate chain -(CH₂)₅- | ~24-34 |

| Octanoate -C=O | ~173 |

| Aromatic ketone -C=O | ~200 |

| n-Pentyl chain -(CH₂)₃-CH₃ | ~14-36 |

| Aromatic C (substituted) | ~128-148 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are essential. Experiments such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the ethyl, octanoate, and pentyl fragments. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the protons on the aromatic ring and the ketone carbonyl carbon, definitively linking the phenyl and octanoate moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) would be employed.

The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups. For example, cleavage at the ester group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule. Alpha-cleavage adjacent to the ketone carbonyl group is also a common fragmentation pathway for aromatic ketones, which would result in the formation of an acylium ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 332 | [M]⁺ (Molecular Ion) |

| 303 | [M - C₂H₅]⁺ |

| 287 | [M - OC₂H₅]⁺ |

| 187 | [CH₃(CH₂)₄C₆H₄CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1735 cm⁻¹, while the ketone carbonyl stretch, being conjugated with the aromatic ring, would appear at a slightly lower frequency, typically around 1685 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, and C-O stretching for the ester group.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic chains would be expected to show strong signals in the Raman spectrum.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | 2850-2960 | 2850-2960 |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C=O (ester) | ~1735 | Weak |

| C=O (ketone) | ~1685 | ~1685 |

| C-O (ester) | ~1100-1300 | ~1100-1300 |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound of sufficient quality. If this compound can be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. This would reveal how the long aliphatic chains pack in the crystal lattice and the dihedral angle between the aromatic ring and the ketone carbonyl group. However, a search of the current literature and crystallographic databases did not yield any results for the crystal structure of this specific compound. Therefore, this section remains speculative pending future experimental work.

Table of Compounds

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate, two primary disconnections are most logical:

Friedel-Crafts Acylation Disconnection: The most prominent disconnection is at the C-C bond between the carbonyl group and the phenyl ring. This bond can be retrosynthetically cleaved, suggesting a Friedel-Crafts acylation reaction. This approach identifies n-pentylbenzene as the aromatic component and an eight-carbon dicarboxylic acid derivative as the acylating agent.

Ester Disconnection: The ethyl ester group can be disconnected at the acyl-oxygen bond. This points to an esterification reaction between the corresponding carboxylic acid and ethanol (B145695).

Following the Friedel-Crafts disconnection, the key precursors are identified as n-pentylbenzene and a derivative of octanedioic acid (suberic acid) . To ensure the formation of the final product, the suberic acid derivative must be a mono-ester, specifically ethyl hydrogen octanedioate (or monoethyl suberate). This precursor would then be "activated," typically as an acyl chloride, to serve as the electrophile in the acylation step.

Established Synthetic Routes for Structurally Related Keto-Esters

Based on the retrosynthetic analysis, the forward synthesis can be constructed using a series of well-established reactions common in the synthesis of analogous aryl keto-esters.

The critical acylating agent for the Friedel-Crafts reaction is the acyl chloride of monoethyl suberate (B1241622). This intermediate is prepared from its corresponding carboxylic acid via an acyl group substitution. A standard and highly effective method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂).

Reaction: Ethyl hydrogen octanedioate + Thionyl Chloride → 8-(chloroformyl)octanoic acid ethyl ester + SO₂ + HCl

This reaction is typically performed in an inert solvent, and the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which drives the reaction to completion. The resulting acyl chloride is highly reactive and is generally used immediately in the subsequent Friedel-Crafts step.

The synthesis of the key precursor, monoethyl suberate, requires the selective mono-esterification of a symmetrical dicarboxylic acid, suberic acid. Several methods can achieve this:

Fischer Esterification with Stoichiometric Control: Reacting suberic acid with a limited amount of ethanol under acidic catalysis (e.g., sulfuric acid) can yield a mixture of the di-ester, mono-ester, and unreacted di-acid. Careful control of reaction conditions and stoichiometry can favor the mono-ester, which can then be separated.

Acid Anhydride (B1165640) Method: A more controlled approach involves converting suberic acid to its cyclic anhydride, which is then opened with one equivalent of ethanol to yield the mono-ester exclusively.

Use of Protecting Groups: One carboxyl group can be protected, the other esterified, and the protecting group subsequently removed.

A patent for a similar compound, adipic acid monoethyl ester, describes a method where the dicarboxylic acid is first converted to the anhydride under acidic conditions, which is then subjected to alcoholysis with ethanol to yield the monoester, effectively minimizing the production of the di-ester byproduct.

The central bond-forming step in the synthesis is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of the aromatic ring of n-pentylbenzene with an acylium ion generated from the acyl chloride of monoethyl suberate. A strong Lewis acid catalyst is required to facilitate the formation of the acylium ion.

Reaction: n-pentylbenzene + 8-(chloroformyl)octanoic acid ethyl ester + AlCl₃ → this compound

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at low temperatures to control reactivity. An aqueous workup is necessary to decompose the aluminum chloride complex with the product ketone.

The table below summarizes typical catalysts and conditions for Friedel-Crafts acylation reactions.

| Catalyst | Typical Solvent(s) | Temperature Range (°C) | Key Characteristics |

| AlCl₃ (Aluminum Chloride) | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, Nitrobenzene | 0 to 80 | Highly active, most common, often required in stoichiometric amounts. |

| FeCl₃ (Iron(III) Chloride) | Dichloromethane, Nitrobenzene | 25 to 100 | Milder than AlCl₃, can be effective and more economical. |

| BF₃ (Boron Trifluoride) | Ether, Dichloromethane | 0 to 25 | Gaseous reagent, often used as its etherate complex. |

| ZnCl₂ (Zinc Chloride) | None (neat) or high-boiling solvents | 100 to 200 | Milder Lewis acid, often requires higher temperatures. |

| Zeolites (e.g., H-Y, H-Beta) | Various organic solvents or solvent-free | 100 to 250 | Heterogeneous, reusable, shape-selective, considered a "green" alternative. |

This table presents interactive data. You can sort and filter the information based on your requirements.

Novel Catalytic and Green Chemistry Approaches in Keto-Ester Synthesis

While traditional Friedel-Crafts acylation is effective, it generates significant hazardous waste from the stoichiometric use of Lewis acids and halogenated solvents. Modern synthetic chemistry emphasizes greener alternatives.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and clays, are a leading green alternative. ksu.edu.sa These materials are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification. Their shape-selective properties can also enhance regioselectivity.

Metal- and Halogen-Free Acylation: Methodologies using reagents like methanesulfonic anhydride have been developed to promote Friedel-Crafts acylations without any metallic or halogenated components. organic-chemistry.org This approach significantly reduces toxic waste and aligns with the principles of green chemistry.

Greener Esterification: For the synthesis of the monoethyl suberate precursor, catalytic methods using solid acid catalysts like alumina (B75360) can provide high selectivity for mono-esterification. rsc.org Enzymatic methods, using lipases, also offer a highly selective and environmentally benign route to mono-esters under mild conditions.

Computational Chemistry and Theoretical Modeling of Ethyl 8 Oxo 8 4 N Pentylphenyl Octanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate, methods such as Density Functional Theory (DFT) are commonly employed. mdpi.com A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G* or larger to accurately model the system. unipd.it

The primary goal of these calculations is to find the lowest energy conformation of the molecule, which represents its most stable geometry. This involves optimizing bond lengths, bond angles, and dihedral angles. For this compound, key structural features of interest would include the planarity of the aromatic ring and the carbonyl group, as well as the conformations of the flexible n-pentyl and octanoate (B1194180) chains.

From the optimized geometry, a wealth of electronic structure information can be derived. This includes the distribution of electron density, the dipole moment, and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Hypothetical Optimized Geometric Parameters

Below is a table of hypothetical, yet scientifically plausible, optimized geometric parameters for key regions of the molecule, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C-C (Aromatic) | ~1.40 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | C-C(O)-C | ~119° |

| Dihedral Angle | C-C-C=O (Ketone) | ~180° (for planarity) |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra. For this molecule, distinct signals would be expected for the aromatic protons, the protons alpha to the carbonyl groups, and the various methylene (B1212753) groups in the alkyl chains.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. nih.gov For this compound, strong characteristic absorption bands would be predicted for the C=O stretching of the ketone and the ester, as well as C-O stretching and vibrations associated with the aromatic ring. orgchemboulder.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. The calculations would likely predict strong absorptions corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl groups.

Hypothetical Predicted Spectroscopic Data

The following tables present hypothetical spectroscopic data that would be consistent with the structure of this compound.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.2 - 8.0 |

| -CH₂- (alpha to ketone C=O) | 2.9 - 3.1 |

| -O-CH₂- (Ester) | 4.1 - 4.3 |

| -CH₂- (alpha to ester C=O) | 2.3 - 2.5 |

Predicted IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | ~1685 |

| C=O Stretch (Ester) | ~1735 |

| C-O Stretch (Ester) | 1100 - 1300 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can provide deep insights into how a molecule is formed and how it reacts. A plausible synthesis route for this compound is the Friedel-Crafts acylation of n-pentylbenzene. masterorganicchemistry.com

Modeling this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (n-pentylbenzene and the acylating agent) and the final product.

Transition State Search: Identifying the transition state (TS) structure, which is the highest energy point along the reaction pathway. This is a critical step, as the energy of the TS determines the activation energy and thus the reaction rate. byjus.comyoutube.com

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation confirms that the identified transition state correctly connects the reactants and products.

By mapping out the energy profile of the reaction, computational chemists can understand the feasibility of a proposed mechanism, identify potential intermediates, and predict the reaction kinetics. The formation of the acylium ion and its subsequent electrophilic attack on the aromatic ring would be key steps to model. youtube.com

Conformational Landscape Exploration and Energetic Minimization

This exploration is typically performed using molecular mechanics or semi-empirical methods, which are computationally less expensive than high-level quantum calculations. A systematic search or molecular dynamics simulation can generate a large number of possible conformations. The most promising low-energy conformers are then subjected to higher-level DFT calculations for more accurate energy minimization and geometry optimization. nih.gov

The results of such a study would be a set of stable conformers and their relative energies, often reported relative to the global minimum energy structure. This information is crucial for accurately predicting properties like NMR chemical shifts, where the observed value is a Boltzmann-weighted average over all significant conformers.

Exploration of Academic Applications and Structure Property Relationships of Ethyl 8 Oxo 8 4 N Pentylphenyl Octanoate Analogs

Utility as a Synthon in Complex Molecule Synthesis

Keto-esters, such as ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate, are highly versatile synthons in organic chemistry. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The utility of these compounds stems from the multiple reactive sites they possess: the ketone carbonyl group, the ester carbonyl group, and the enolizable protons alpha to both carbonyls.

The ketone and ester functionalities allow for a wide range of transformations. For instance, the ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an alkene via a Wittig reaction. The ester can be hydrolyzed, reduced, or reacted with organometallic reagents to generate tertiary alcohols.

More significantly, the carbons situated between the ketone and ester groups (the β-position relative to the ketone) can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds through reactions with electrophiles like alkyl halides or aldehydes (in an aldol (B89426) reaction). This reactivity is fundamental to chain-extension strategies, allowing chemists to build more complex carbon skeletons. organic-chemistry.orgorgsyn.org For example, zinc carbenoid-mediated chain-extension reactions can convert β-keto esters into γ-keto esters, demonstrating their utility in homologation processes. organic-chemistry.orgorgsyn.org The high density of functional groups in keto-esters makes them attractive intermediates for the total synthesis of natural products and other complex target molecules. beilstein-journals.org

Development of Chemical Tools for Mechanistic Investigations

The functional handles present in this compound analogs make them suitable for derivatization into chemical tools or probes. Chemical probes are molecules designed to study biological processes or chemical reaction mechanisms.

The ketone group is particularly useful for this purpose. It can react with specific reagents like hydroxylamines or hydrazines to form stable oxime or hydrazone linkages. thermofisher.com This reaction can be used to attach a reporter group—such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a spin label for electron paramagnetic resonance studies—to the keto-ester scaffold. For instance, a fluorescently-labeled version of the molecule could be synthesized to visualize its localization within a biological system or to quantify its interaction with a target protein.

Furthermore, the long alkyl chain and the aromatic ring can be modified to tune the probe's properties, such as its solubility, cell permeability, and target affinity. By systematically altering the structure, researchers can develop a library of probes to investigate specific biological questions or to "fish" for unknown binding partners of a molecule of interest. Functionalized chemical probes derived from keto-ester-like structures have been used to explore polyketide biosynthesis, providing insights into enzyme tolerance and processing of unnatural substrates.

Precursor in Specialized Organic Material Chemistry

The molecular architecture of this compound—a rigid aromatic core (the 4-n-pentylphenyl group) attached to a flexible aliphatic chain (the ethyl octanoate (B1194180) part)—is characteristic of molecules known as calamitic (rod-like) liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals.

The combination of a rigid core and flexible tails is a classic design for inducing mesophase behavior, where molecules exhibit long-range orientational order but lack positional order. The n-pentyl group and the octanoate chain provide the necessary flexibility and aspect ratio for the molecules to align under specific temperature conditions, forming phases like the nematic or smectic phases.

Therefore, this compound and its analogs are considered valuable precursors for the synthesis of liquid crystalline materials. researchgate.net By modifying the structure—for example, by converting the keto-ester into a different linking group or by polymerizing functionalized analogs—researchers can tailor the properties of the resulting materials. These materials have potential applications in displays, sensors, and other advanced optical and electronic devices. The ability to introduce reactive groups, such as a hydroxyl group, provides a pathway to create more complex, tailored liquid crystal architectures. researchgate.net

Structure-Property Relationship Studies through Analog Synthesis

Understanding how molecular structure dictates macroscopic properties is a central theme in chemistry. umass.edunih.gov For this compound analogs, structure-property relationship (SPR) studies are crucial for designing molecules with specific, desired characteristics, particularly for applications in materials science.

The lengths of the flexible chains in calamitic molecules significantly influence their liquid crystalline properties, such as the melting point and the temperatures at which phase transitions occur.

Alkyl Chain (n-pentyl group): Systematically varying the length of this chain (e.g., from propyl to heptyl) can affect the molecule's aspect ratio and intermolecular van der Waals interactions. Generally, increasing the chain length can lower the melting point and stabilize the liquid crystal phases over a broader temperature range.

By synthesizing a homologous series of these compounds, researchers can map out the precise relationship between chain length and physical properties, as shown in the hypothetical data below.

| Aromatic Alkyl Group (R) | Ester Chain | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|---|

| n-Propyl | Ethyl Octanoate | 55 | 68 |

| n-Butyl | Ethyl Octanoate | 52 | 75 |

| n-Pentyl | Ethyl Octanoate | 48 | 81 |

| n-Hexyl | Ethyl Octanoate | 45 | 79 |

The electronic nature and position of substituents on the aromatic ring have a profound impact on the molecule's properties. numberanalytics.com Substituents influence intermolecular interactions, such as dipole-dipole forces and π-π stacking, which are critical for the formation and stability of liquid crystal phases. lumenlearning.comunizin.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking and affecting the molecule's polarity. youtube.comlibretexts.org

Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups introduce strong dipoles, which can lead to stronger intermolecular attractions and often favor the formation of more ordered smectic phases. The cyano (-CN) group, in particular, is a very common substituent in commercial liquid crystal materials due to its strong dipole moment.

Halogens (e.g., -F, -Cl): Halogens are electron-withdrawing inductively but can have complex effects. Fluorine, for instance, can increase the melting point and modify the dielectric properties without significantly increasing the molecule's size.

A systematic study involves synthesizing analogs with different substituents and measuring the resulting changes in physical properties, providing a clear picture of electronic and steric effects. numberanalytics.com

| Aromatic Substituent (X) | Dipole Moment (Debye) | Melting Point (°C) | Mesophase Type |

|---|---|---|---|

| -H | 2.5 | 48 | Nematic |

| -F (Fluoro) | 3.1 | 51 | Nematic |

| -OCH₃ (Methoxy) | 3.3 | 54 | Nematic |

| -CN (Cyano) | 4.8 | 65 | Smectic A |

Through these detailed explorations, the academic community continues to unlock the potential of this compound and its analogs, paving the way for new discoveries in synthesis, chemical biology, and materials science.

Future Research Directions and Innovative Methodologies for Ethyl 8 Oxo 8 4 N Pentylphenyl Octanoate Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. Traditional batch synthesis methods often present challenges in terms of scalability, safety, and process control. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. numberanalytics.comacs.org

A key step in the synthesis of the parent acid, 8-oxo-8-(4-n-pentylphenyl)octanoic acid, is the Friedel-Crafts acylation of pentylbenzene. youtube.com This reaction is notoriously difficult to control in batch processes due to the use of strong Lewis acid catalysts and potential for side reactions. A continuous flow setup would allow for rapid mixing and efficient heat dissipation, minimizing the formation of byproducts. numberanalytics.com The subsequent esterification to yield the final product can also be performed in a flow system, potentially using solid-supported catalysts for easy separation and catalyst recycling. chemguide.co.uk

Automated synthesis platforms can further revolutionize the research process by enabling high-throughput screening of reaction conditions. researchgate.net By integrating robotic systems with flow reactors, a large number of experiments can be performed in a short period, allowing for the rapid optimization of the synthesis of this compound. nih.gov This automated approach not only accelerates research but also generates large datasets that can be used for machine learning applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Friedel-Crafts Acylation

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. numberanalytics.com |

| Mixing | Can be slow and heterogeneous. | Rapid and efficient, ensuring uniform reaction conditions. |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Improved safety due to smaller reaction volumes and better containment. numberanalytics.com |

| Scalability | Often challenging to scale up from lab to industrial production. | More straightforward to scale by running the system for longer periods. |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. numberanalytics.com |

Application of Machine Learning in Synthetic Route Design and Property Prediction

Machine learning (ML) is poised to become an indispensable tool in chemical research, offering the potential to predict reaction outcomes, design novel synthetic routes, and estimate the physicochemical properties of molecules. nih.gov For this compound, ML algorithms can be trained on existing chemical reaction databases to propose the most efficient and sustainable synthetic pathways. scholasticahq.com These algorithms can analyze vast amounts of data to identify patterns and predict the success of a particular reaction, saving valuable time and resources.

Furthermore, ML models can be developed to predict a wide range of properties for this compound, including its physical, chemical, and even biological properties. mdpi.com By inputting the molecular structure, these models can estimate properties such as boiling point, solubility, and thermal stability. mdpi.com This predictive capability is particularly valuable in the early stages of research, as it allows scientists to prioritize compounds with desirable characteristics for further investigation. For instance, predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this molecule could be crucial if it were to be considered for applications in biological systems. nih.gov

Table 2: Potential Machine Learning Applications for this compound

| Application Area | Predicted Properties/Outcomes | Potential Impact |

| Synthetic Route Design | Optimal reaction conditions, potential byproducts, reaction yield. | Accelerated discovery of efficient and sustainable synthetic pathways. |

| Physicochemical Property Prediction | Boiling point, melting point, solubility, viscosity, thermal stability. mdpi.commdpi.com | Faster screening of candidate molecules for specific applications. |

| ADMET Prediction | Absorption, distribution, metabolism, excretion, toxicity. nih.gov | Early-stage assessment of potential biological applications and safety. |

Exploration of Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov For the synthesis of this compound, enzymes such as lipases could be employed for the esterification of the corresponding carboxylic acid. mdpi.com Lipases are known to be effective catalysts for ester synthesis, often operating under mild reaction conditions and with high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. researchgate.net

The ketone group in this compound also presents an opportunity for biocatalytic transformation. Ketoreductases could be used to stereoselectively reduce the ketone to a hydroxyl group, opening up avenues for the synthesis of chiral molecules with potential applications in pharmaceuticals and other life sciences. researchgate.net The development of enzymatic cascades, where multiple enzymes are used in a one-pot reaction, could further streamline the synthesis of complex derivatives of the target molecule. researchgate.net

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, which emphasize waste reduction and the use of renewable resources, are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of this compound, future research will likely focus on developing more sustainable and atom-economical methods. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov

Traditional esterification methods often use an excess of one reactant to drive the reaction to completion, leading to poor atom economy. chemguide.co.uk More sustainable approaches include the use of catalytic amounts of non-toxic and reusable catalysts. researchgate.net For instance, the direct condensation of equimolar amounts of the carboxylic acid and ethanol (B145695), catalyzed by a water-tolerant Lewis acid, would be a more atom-economical approach. nih.gov

Table 3: Comparison of Synthetic Methods for Esterification

| Method | Description | Advantages | Disadvantages |

| Fischer Esterification | Reaction of a carboxylic acid and an alcohol with a strong acid catalyst. chemguide.co.uk | Inexpensive reagents. | Reversible reaction, often requires excess of one reactant, generates acidic waste. |

| Acyl Chloride/Anhydride (B1165640) Method | Reaction of an alcohol with an acyl chloride or anhydride. | High reactivity, irreversible. | Generates stoichiometric byproducts (HCl or carboxylic acid), reagents are often moisture-sensitive. |

| Catalytic Esterification | Use of a catalyst (e.g., solid acid, enzyme) to promote the reaction between a carboxylic acid and an alcohol. researchgate.net | Higher atom economy, catalyst can often be recycled, milder reaction conditions with biocatalysts. nih.gov | Catalyst cost and stability can be a concern. |

Q & A

Basic: What synthetic routes are commonly employed for ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate, and which intermediates are critical for yield optimization?

Answer:

The compound is typically synthesized via multi-step coupling reactions. A key intermediate is the ethyl ester derivative, such as ethyl 8-oxo-8-((4-(2-(tosyloxy)ethyl)phenyl)amino)octanoate, formed through HOBT/DCC-mediated coupling between aryl amines and monoethyl esters . Another route involves azo coupling using nitrosobenzene with methyl 8-(4-aminophenyl)octanoate, followed by purification via flash column chromatography . Yield optimization depends on controlling reaction conditions (e.g., stoichiometry, temperature) and selecting coupling agents that minimize side reactions.

Advanced: How can researchers address discrepancies in NMR spectral data when characterizing novel derivatives of this compound?

Answer:

Contradictions in NMR data often arise from conformational flexibility or impurities. For example, in azo derivatives, trans/cis isomerism can split signals (e.g., δ 7.92–7.82 ppm for aromatic protons in trans isomers vs. δ 0.10 Rf for cis isomers on TLC) . To resolve discrepancies:

- Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks.

- Use variable-temperature NMR to assess dynamic equilibria.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Critical protocols include:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste management: Segregate hazardous waste (e.g., organic solvents, unreacted precursors) for professional disposal .

Advanced: What methodological considerations are crucial for designing stability studies under varying pH and temperature conditions?

Answer:

- Experimental design:

- Test stability in buffered solutions (pH 2–12) at 25°C, 37°C, and 50°C for 1–30 days.

- Use HPLC or LC-MS to quantify degradation products (e.g., hydrolyzed esters or ketone oxidation).

- Data interpretation:

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Answer:

- 1H/13C NMR : Assign peaks to confirm ester (δ 3.67 ppm for methoxy groups) and aryl protons (δ 7.32–7.92 ppm) .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ ion for ethyl esters) .

- TLC : Monitor reaction progress and purity (e.g., Rf = 0.36 for trans-azo derivatives) .

Advanced: How can computational methods predict solubility and reactivity of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model solvation free energy in solvents (e.g., ethanol, DMSO) to predict solubility trends .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity at the ketone or ester groups .

Advanced: What strategies mitigate low yields during coupling steps in its synthesis?

Answer:

- Optimize coupling agents : Replace DCC with EDCl/HOBt for reduced racemization .

- Purification : Use gradient flash chromatography (e.g., hexane:EtOAc 20:1) to separate ester intermediates from unreacted precursors .

- In situ monitoring : Employ FT-IR to track carbonyl (C=O) signal reduction, indicating reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.